![molecular formula C16H14ClFN2O3S B3002606 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide CAS No. 941994-61-2](/img/structure/B3002606.png)
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide, commonly known as COTI-2, is a small molecule compound that has been developed as a potential anticancer agent. It is a member of the thiazolidinedione family of compounds, which are known to have various biological activities, including antidiabetic, anti-inflammatory, and anticancer properties. COTI-2 has been shown to be effective against a wide range of cancer types, including breast, lung, colon, and pancreatic cancer, among others.
Wirkmechanismus
COTI-2 has been shown to target mutant p53, a common mutation found in many types of cancer. Mutant p53 is known to promote tumor growth and survival, and is associated with poor prognosis and resistance to therapy. COTI-2 binds to mutant p53 and restores its normal function, leading to inhibition of tumor growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
COTI-2 has been shown to have minimal toxicity in normal cells and tissues, indicating that it may have a favorable safety profile in humans. It has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth, and to modulate the immune system, suggesting that it may have additional anticancer effects beyond its direct effects on cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of COTI-2 is its specificity for mutant p53, which makes it a potentially effective therapy for cancers with this mutation. However, its effectiveness may be limited in cancers that do not have mutant p53, and further research is needed to determine its efficacy in these cancers. In addition, the optimal dosing and administration of COTI-2 in humans have not yet been established, and clinical trials are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
Future research on COTI-2 could focus on several areas, including:
1. Further preclinical studies to determine its efficacy in different types of cancer and in combination with other therapies.
2. Clinical trials to determine its safety and efficacy in humans, and to establish optimal dosing and administration.
3. Development of biomarkers to identify patients who are most likely to benefit from COTI-2 therapy.
4. Development of new formulations or delivery methods to improve its pharmacokinetics and bioavailability.
5. Exploration of its potential use in other diseases beyond cancer, such as inflammatory or autoimmune disorders.
In conclusion, COTI-2 is a promising anticancer agent that targets mutant p53 and has shown efficacy in preclinical models of cancer. Further research is needed to determine its safety and efficacy in humans, and to establish its optimal use in different types of cancer and in combination with other therapies.
Synthesemethoden
The synthesis of COTI-2 involves a multistep process that starts with the reaction of 4-fluoroaniline with 4-chloro-3-nitrobenzoic acid to yield 4-chloro-3-(4-fluoroanilino)benzoic acid. This compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1,1-dioxidoisothiazolidine to yield COTI-2.
Wissenschaftliche Forschungsanwendungen
COTI-2 has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting tumor growth and inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy. In addition, COTI-2 has been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to therapy.
Eigenschaften
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O3S/c17-14-7-6-13(10-15(14)20-8-1-9-24(20,22)23)19-16(21)11-2-4-12(18)5-3-11/h2-7,10H,1,8-9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGGCYUAQNFBGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.